3,4-Dimethoxy-5-sulfanylbenzaldehyde
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Overview
Description
3,4-Dimethoxy-5-sulfanylbenzaldehyde is an organic compound with the molecular formula C9H10O3S It is a derivative of benzaldehyde, featuring methoxy groups at the 3 and 4 positions and a sulfanyl group at the 5 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-sulfanylbenzaldehyde typically involves the introduction of methoxy and sulfanyl groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced using methanol in the presence of an acid catalyst. The sulfanyl group can be introduced via thiolation reactions using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as veratraldehyde. The process includes steps like methylation, thiolation, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxy-5-sulfanylbenzoic acid.
Reduction: 3,4-Dimethoxy-5-sulfanylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-5-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-sulfanylbenzaldehyde involves its interaction with various molecular targets. The methoxy and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3,4-Dimethoxy-5-hydroxybenzaldehyde: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Features hydroxyl and methoxy groups, with different substitution patterns affecting its reactivity.
Uniqueness
3,4-Dimethoxy-5-sulfanylbenzaldehyde is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89446-37-7 |
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Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3,4-dimethoxy-5-sulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-11-7-3-6(5-10)4-8(13)9(7)12-2/h3-5,13H,1-2H3 |
InChI Key |
REKBTYZNEOZWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)S)OC |
Origin of Product |
United States |
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